ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a ketone group at position 6 and an ethyl carboxylate ester at position 3. The 4-fluorophenyl substituent at position 1 introduces electron-withdrawing effects, while the cyclopropyl group at position 3 contributes steric bulk.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-25-18(24)13-9-14(23)20-17-15(13)16(10-3-4-10)21-22(17)12-7-5-11(19)6-8-12/h5-10H,2-4H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDKISPSWZFIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1174876-62-0) is a novel compound with significant potential in medicinal chemistry. This article focuses on its biological activity, particularly its anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.34 g/mol. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo derivatives, including our compound of interest. The anti-inflammatory activity is often assessed through inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.
Key Findings:
- In vitro assays have shown that derivatives similar to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, IC50 values for related compounds were reported as follows:
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is closely linked to their structural characteristics. Modifications at various positions on the pyrazolo ring can significantly influence their potency and selectivity towards COX enzymes.
Table 1: Structure-Activity Relationship Insights
| Compound | Substituent | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|---|
| 3a | - | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | - | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | - | 28.39 ± 0.03 | 23.8 ± 0.20 |
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key inflammatory pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory cytokines and chemokines.
- Reduction in Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
Case Studies and Experimental Evidence
In a series of experiments involving carrageenan-induced paw edema in rats, compounds structurally similar to ethyl 3-cyclopropyl demonstrated significant reductions in edema size compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Scientific Research Applications
Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits significant biological activity primarily as a kinase inhibitor . Kinase inhibitors play a crucial role in the treatment of various diseases, including cancer and diabetes-related complications. In vitro studies have shown that related compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, positioning them as promising candidates for therapeutic development.
Synthetic Applications
The synthesis of this compound can be achieved through various synthetic routes that allow for further functionalization. These methods enable the efficient construction of this complex molecule while providing opportunities for modifications that can enhance its biological activity or selectivity against specific targets .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent differences. Below is a summary table highlighting notable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methoxy group instead of fluorine | Kinase inhibition |
| 6-(4-hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine derivatives | Hydroxy group; different substituents | Kinase inhibition |
| 7-Oxo derivatives of pyrazolo[3,4-b]pyridine | Additional carbonyl functionality | Varying biological activities |
This compound stands out due to its specific combination of substituents (cyclopropyl and fluorophenyl), which may enhance its selectivity and potency against certain kinases compared to other derivatives lacking these features.
Case Studies and Research Findings
Research studies have increasingly focused on the potential therapeutic applications of this compound. For instance:
- Cancer Therapeutics : Studies indicate that derivatives similar to ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo have been effective in inhibiting tumor growth in various cancer models.
- Diabetes Management : Some kinase inhibitors derived from this class have shown promise in managing diabetes by modulating insulin signaling pathways.
These findings underscore the importance of continued research into the pharmacological properties and mechanisms of action associated with this compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Calculated based on molecular formula.
Q & A
Q. Table: Bioactivity of Analogues
| Target | Compound Modification | Activity | Reference |
|---|---|---|---|
| JAK2 | 4-Cyclopropyl → 4-Phenyl | IC₅₀ = 3.4 μM | |
| 5-HT₆ | 1-(4-Fluorophenyl) → 1-(4-Methoxyphenyl) | Kᵢ = 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
